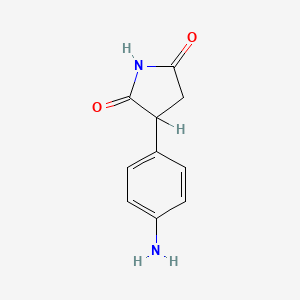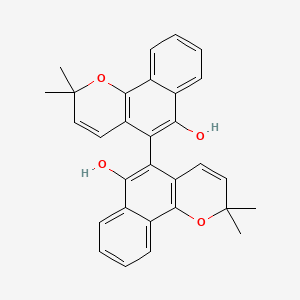
5-Methyl-1,2,3-thiadiazole
Übersicht
Beschreibung
5-Methyl-1,2,3-thiadiazole (MTD) is an organic compound composed of a five-membered heterocyclic ring containing nitrogen and sulfur atoms. It is a colorless, odorless, and crystalline solid at room temperature. MTD is a versatile organic compound that has been studied extensively for its various applications in organic synthesis, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Antiviral and Fungicidal Activities
5-Methyl-1,2,3-thiadiazoles have been studied for their potential in the development of novel pesticides. Zheng et al. (2010) synthesized several 5-methyl-1,2,3-thiadiazoles and found that some compounds exhibited broad-spectrum activities against fungi and also showed excellent potential antivirus activities. This study highlights the fungicidal and antivirus capabilities of 5-methyl-1,2,3-thiadiazoles, making them promising candidates for pesticide development (Zheng et al., 2010).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole, showing significant DNA protective ability against oxidative mixtures and strong antimicrobial activity. These findings suggest the potential of 1,3,4-thiadiazole derivatives in pharmacology, particularly in developing treatments with anticancer and antibacterial properties (Gür et al., 2020).
Novel Derivatives with Antimicrobial Activity
In 2021, Paruch et al. synthesized new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with potential antimicrobial effects, mainly against Gram-positive bacteria. This underscores the importance of thiadiazole derivatives in developing new antimicrobial agents, particularly in addressing antibiotic-resistant strains (Paruch et al., 2021).
Antifungal and Antibacterial Agents
Shukla and Srivastava (2008) synthesized new thiadiazoles with benzotriazole and evaluated their antifungal and antibacterial activities. Their research contributes to the understanding of the biological activities of these compounds and their potential as antifungal and antibacterial agents (Shukla & Srivastava, 2008).
Potential Anticancer Agents
Gomha et al. (2017) synthesized a series of thiadiazole derivatives and evaluated them as anticancer agents. Their findings show that some compounds exhibited significant anticancer activity, suggesting the potential of thiadiazole derivatives in cancer treatment (Gomha et al., 2017).
Fungicidal Activity Against Rice Sheath Blight
Chen et al. (2000) reported on thiadiazoles prepared as potential fungicides with significant activity against rice sheath blight, a major disease affecting rice crops. This highlights the agricultural applications of thiadiazole derivatives in protecting essential crops (Chen et al., 2000).
Wirkmechanismus
Target of Action
5-Methyl-1,2,3-thiadiazole is a derivative of the thiadiazole class of compounds. Thiadiazole derivatives have been found to interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities . .
Mode of Action
It is known that thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that thiadiazole derivatives can disrupt processes related to dna replication . This suggests that they may affect pathways related to cell division and growth.
Pharmacokinetics
The mesoionic character of thiadiazole derivatives allows them to cross cellular membranes , which could potentially influence their bioavailability.
Result of Action
Given the known ability of thiadiazole derivatives to disrupt dna replication processes , it is plausible that this compound could have cytotoxic effects, inhibiting the growth of bacterial and cancer cells.
Action Environment
It is known that the biological activities of 1,3,4-thiadiazole derivatives are due to the strong aromaticity of the ring, which also provides great in vivo stability to this five-membered ring system .
Biochemische Analyse
Biochemical Properties
5-Methyl-1,2,3-thiadiazole plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with heat shock protein 90 (Hsp90), inhibiting its chaperone activity and leading to the degradation of several oncoproteins . Additionally, the compound’s mesoionic nature allows it to cross cellular membranes and interact with biological targets with distinct affinities .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have demonstrated cytotoxic properties by disrupting DNA replication processes, thereby inhibiting the replication of both bacterial and cancer cells . This disruption can lead to apoptosis and reduced cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s ability to inhibit Hsp90 is a key mechanism, as this inhibition results in the degradation of oncoproteins essential for cancer cell survival . Additionally, molecular docking studies have highlighted the anchoring role of the thiadiazole moiety in bonding and hydrophobic interactions with key amino acid residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound derivatives maintain their cytotoxic activity over extended periods, suggesting that the compound remains stable and effective in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity and adverse effects. Studies have indicated that this compound derivatives show potent anticancer activities at specific dosages, with minimal toxicity observed in normal cells . Exceeding the therapeutic threshold can result in toxic effects, highlighting the importance of dosage optimization.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with thiopurine S-methyltransferase (TPMT) is one example, where it undergoes S-methylation, affecting its metabolic stability and activity . These interactions can alter the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its mesoionic nature and liposolubility facilitate its crossing of cellular membranes, allowing it to reach various intracellular targets . The compound’s distribution is influenced by its affinity for specific biomolecules, which can affect its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of sulfur and nitrogen atoms in the thiadiazole ring can influence its localization within the cell, affecting its interactions with biomolecules and its overall efficacy .
Eigenschaften
IUPAC Name |
5-methylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c1-3-2-4-5-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBPUBIFRFCYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198459 | |
| Record name | 5-Methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50406-54-7 | |
| Record name | 5-Methyl-1,2,3-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050406547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What kind of biological activities have been reported for 5-methyl-1,2,3-thiadiazole derivatives?
A1: Studies have demonstrated that various this compound derivatives possess promising fungicidal, antiviral, and insecticidal activities. [, , , ]. For instance, compound III(10), a specific this compound derivative, exhibited broad-spectrum fungicidal activity against a range of tested fungi []. Additionally, compounds I(10) and II(17) demonstrated significant antiviral activity in vitro and in vivo, comparable to the positive control, ribavirin []. Furthermore, a N-cyanosulfoximine derivative containing 1,2,3-thiadiazole displayed insecticidal activity against Myzus persicae and moderate antiviral activity against Tobacco Mosaic Virus (TMV) [].
Q2: What are the common synthetic approaches for obtaining this compound derivatives?
A3: One efficient method for synthesizing a diverse range of 5-methyl-1,2,3-thiadiazoles is the Ugi reaction []. This versatile one-step procedure allows for the incorporation of various substituents, facilitating the exploration of structure-activity relationships. Additionally, researchers have utilized 4-(chloromethyl)-5-methyl-1,2,3-thiadiazole as a starting material to synthesize N-cyanosulfoximine derivatives containing the 1,2,3-thiadiazole moiety [].
Q3: Have any crystal structures of this compound derivatives been reported?
A4: Yes, single-crystal X-ray diffraction studies have been conducted to elucidate the structures of several this compound derivatives [, ]. For example, the crystal structure of N-(tert-butyl)-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide revealed the presence of intermolecular hydrogen bonding but no π-π stacking interactions []. In another instance, the crystal structure analysis of a N-cyanosulfoximine derivative containing 1,2,3-thiadiazole showed unique S···N interactions, leading to the formation of a one-dimensional double chain structure in the crystal lattice [].
Q4: What analytical techniques are commonly employed to characterize this compound derivatives?
A5: Researchers utilize a combination of techniques for structural characterization, including IR spectroscopy, 1H NMR, and high-resolution mass spectrometry (HRMS) [, ]. Elemental analysis is also performed to confirm the chemical composition of the synthesized compounds. Single-crystal X-ray diffraction provides detailed information on the three-dimensional structure and intermolecular interactions within the crystal lattice [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-](/img/structure/B1210941.png)
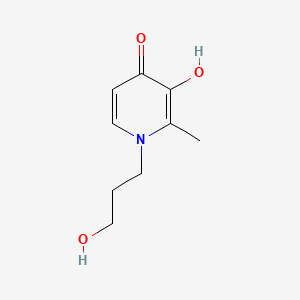

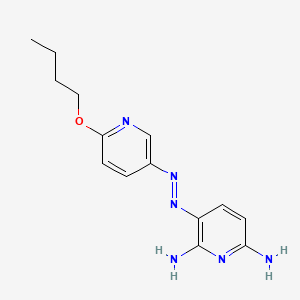
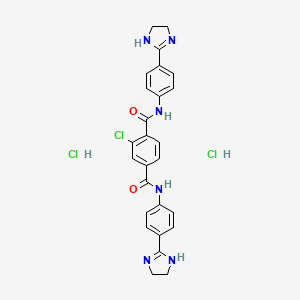
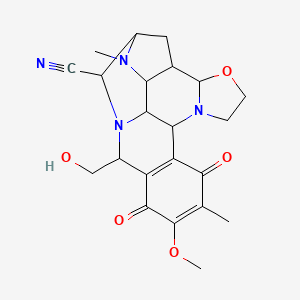
![N-[bis(aziridin-1-yl)phosphoryl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1210951.png)

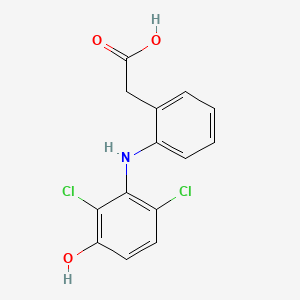

![8-Tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione;8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1210956.png)

